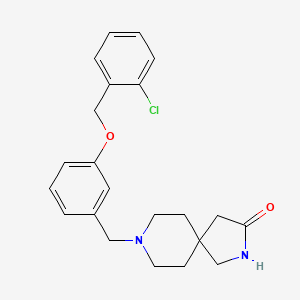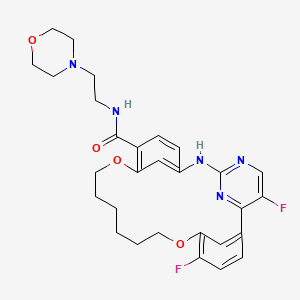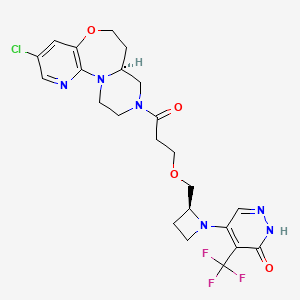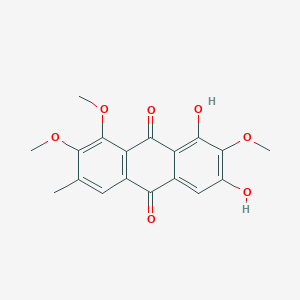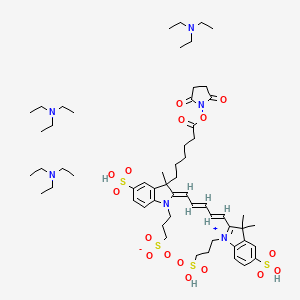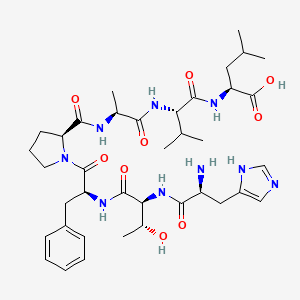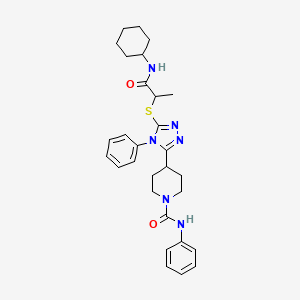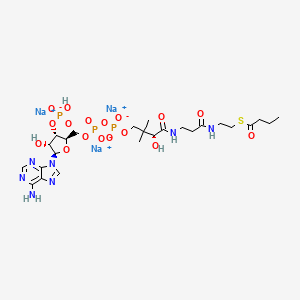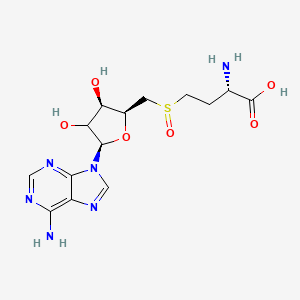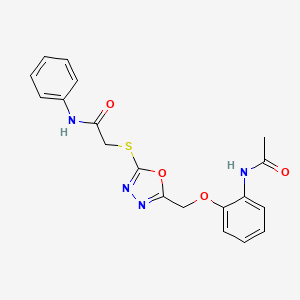
Anticancer agent 183
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly noted for its ability to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which plays a crucial role in cancer metastasis . The compound has shown significant anticancer activity, with an IC50 value of less than 0.14 μM against the A549 cell line, indicating its potential as a powerful anticancer agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 183 involves multiple steps, typically starting with the preparation of the core heterocyclic structure. The synthetic route often includes the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation may involve the use of phenylisothiocyanate and ethanol-containing triethylamine via a multi-component reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers several advantages, including better heat and mass transfer, improved process control, and enhanced safety . Continuous flow synthesis allows for the efficient production of large quantities of the compound while maintaining high quality and consistency.
化学反応の分析
Types of Reactions
Anticancer agent 183 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.
科学的研究の応用
Anticancer agent 183 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in studies of chemical reactivity and synthetic methodologies.
Biology: It serves as a tool for investigating the biological pathways involved in cancer progression and metastasis.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 183 involves the inhibition of matrix metalloproteinase-9 (MMP-9), which plays a key role in the degradation of the extracellular matrix and cancer metastasis . By inhibiting MMP-9, the compound prevents the breakdown of the extracellular matrix, thereby reducing the ability of cancer cells to invade and spread. Additionally, this compound induces apoptosis in cancer cells, leading to cell death and reduced tumor growth .
類似化合物との比較
Similar Compounds
Similar compounds to Anticancer agent 183 include other heterocyclic anticancer agents that target MMP-9 and other enzymes involved in cancer progression. Examples include:
Capecitabine: A broad-spectrum anticancer agent used for the treatment of metastatic colorectal cancer.
Benzazole derivatives: Compounds synthesized as potential anticancer agents with activity against various cancer cell lines.
Uniqueness
What sets this compound apart from similar compounds is its potent inhibition of MMP-9 and its low IC50 value against the A549 cell line, indicating high efficacy at low concentrations . This makes it a promising candidate for further development as an anticancer therapeutic.
特性
分子式 |
C19H18N4O4S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
2-[[5-[(2-acetamidophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)20-15-9-5-6-10-16(15)26-11-18-22-23-19(27-18)28-12-17(25)21-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,25) |
InChIキー |
FVHJSAXXFTWIHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



